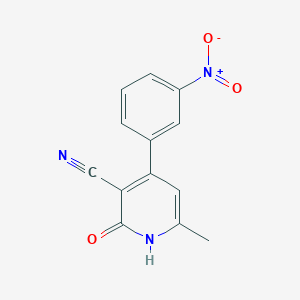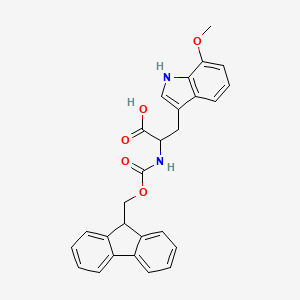
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitrophenyl group and a carbonitrile moiety in its structure makes it a compound of interest for various chemical and biological applications.
准备方法
The synthesis of 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or Lewis acids like CuCl. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
化学反应分析
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its potential anti-tumor and anti-viral activities.
作用机制
The mechanism of action of 6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as calcium channels. The compound can bind to these channels and inhibit their activity, leading to a decrease in calcium influx into cells. This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers .
相似化合物的比较
6-Methyl-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in the treatment of angina.
The uniqueness of this compound lies in its specific substitution pattern, which can impart different biological activities and chemical reactivity compared to other dihydropyridine derivatives.
属性
分子式 |
C13H9N3O3 |
|---|---|
分子量 |
255.23 g/mol |
IUPAC 名称 |
6-methyl-4-(3-nitrophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9N3O3/c1-8-5-11(12(7-14)13(17)15-8)9-3-2-4-10(6-9)16(18)19/h2-6H,1H3,(H,15,17) |
InChI 键 |
WQCYJCOIKGPGJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1)C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)

![Methyl 4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14083491.png)


![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B14083517.png)



